SIRT2 Inhibitory Potency: 3-Propyl vs. 3-Ethyl and 3-Unsubstituted Benzothiophene-2-carboxylic Acids
The 3-propyl derivative achieves an IC50 of 10 nM against His-tagged SIRT2, representing a 100-fold improvement over unsubstituted benzothiophene-2-carboxylic acid (IC50 = 1,000 nM) and a >1,500-fold improvement over the 3-ethyl analog (IC50 = 15,500 nM) [1]. This steep SAR underscores the critical role of the three-carbon alkyl chain for optimal SIRT2 active-site occupancy.
| Evidence Dimension | SIRT2 deacetylase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 10 nM |
| Comparator Or Baseline | 3-Ethyl: IC50 = 15,500 nM; 3-Unsubstituted (R = H): IC50 = 1,000 nM |
| Quantified Difference | ~1,550-fold more potent than 3-ethyl; ~100-fold more potent than 3-unsubstituted |
| Conditions | Inhibition of His-tagged SIRT2 (1–389)-mediated deacetylation of Ac-RHKKAcW-NH₂ substrate, 20-min pre-incubation (BindingDB BDBM50431096); comparator assays matched or comparable recombinant SIRT2 systems. |
Why This Matters
For end-users comparing benzothiophene-2-carboxylic acid building blocks for SIRT2 probe synthesis, the 10 nM IC50 of the propyl derivative translates directly to nanomolar cellular target engagement, a threshold not achievable with shorter-chain analogs.
- [1] BindingDB BDBM50431096 (CHEMBL2332055): IC50 = 10 nM; BDBM50008859 (CHEMBL3222141, 3-ethyl): IC50 = 15,500 nM; BDBM50392111 (CHEMBL2152613, R=H): IC50 = 1,000 nM. All SIRT2 inhibition. Accessed 2025. View Source
